Lysyl-prolyl-threonine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Lys-D-Pro-Thr-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Fmoc Protection: The amino acids are protected with the Fmoc (9-fluorenylmethyloxycarbonyl) group to prevent unwanted side reactions.
Coupling: The protected amino acids are coupled using reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine).
Deprotection: The Fmoc group is removed using a base like piperidine, allowing the next amino acid to be added.
Industrial Production Methods
Industrial production of H-Lys-D-Pro-Thr-OH follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous purification steps, such as high-performance liquid chromatography (HPLC), to ensure the final product’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
H-Lys-D-Pro-Thr-OH can undergo various chemical reactions, including:
Oxidation: The threonine residue can be oxidized to form a hydroxyl group.
Reduction: The lysine residue can be reduced to form a primary amine.
Substitution: The proline residue can participate in substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Hydroxylated threonine derivatives.
Reduction: Primary amine derivatives of lysine.
Substitution: Alkylated or acylated proline derivatives.
Scientific Research Applications
H-Lys-D-Pro-Thr-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Studied for its role in modulating immune responses, particularly as an interleukin-1 receptor antagonist.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases such as allergic rhinitis and acne.
Industry: Utilized in the development of peptide-based drugs and as a research tool in drug discovery .
Mechanism of Action
H-Lys-D-Pro-Thr-OH exerts its effects primarily by acting as an antagonist to the interleukin-1 receptor type I (IL-1RI). It binds to IL-1RI, preventing the interaction of interleukin-1 with its receptor. This inhibition reduces the downstream signaling pathways that lead to the production of pro-inflammatory cytokines such as IL-2 and IL-4. The compound forms hydrogen bonds with both the C- and N-terminals of IL-1RI, stabilizing the receptor in a closed conformation and minimizing system energy .
Comparison with Similar Compounds
Similar Compounds
Proctolin (H-Arg-Tyr-Leu-Pro-Thr-OH): A neuropeptide with similar structural elements but different biological activity.
Lanreotide (H-D-2Nal-Cys-Tyr-D-Trp-Lys-Val-Cys-Thr-NH2): A somatostatin analog with therapeutic applications in treating acromegaly and neuroendocrine tumors .
Uniqueness
H-Lys-D-Pro-Thr-OH is unique due to its specific action as an IL-1RI antagonist, which is not commonly observed in other similar peptides. Its ability to modulate immune responses and reduce inflammation makes it a valuable compound in both research and therapeutic contexts .
Properties
Molecular Formula |
C15H28N4O5 |
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Molecular Weight |
344.41 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C15H28N4O5/c1-9(20)12(15(23)24)18-13(21)11-6-4-8-19(11)14(22)10(17)5-2-3-7-16/h9-12,20H,2-8,16-17H2,1H3,(H,18,21)(H,23,24)/t9-,10+,11+,12+/m1/s1 |
InChI Key |
LOGFVTREOLYCPF-RHYQMDGZSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)N)O |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)N)O |
Origin of Product |
United States |
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